molecular formula C18H17N3O2S B5589838 N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

Cat. No. B5589838
M. Wt: 339.4 g/mol
InChI Key: HDYPWSJCBSZHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide involves several steps, including hydrolysis, cyclization, and reactions with various reagents to produce different derivatives. For instance, Wagner, Vieweg, and Leistner (1993) detailed the synthesis of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with potential antianaphylactic activity, emphasizing the complex nature of such syntheses (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits a folded conformation. Subasri et al. (2016) studied the crystal structures of related compounds, noting intramolecular hydrogen bonds that stabilize their folded conformation (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, ranging from interactions with pyrrolidine to form bisamides and acetamidino carbonic acids to reactions with Vilsmeier reagents. Wagner, Vieweg, and Leistner (1993) described such reactions, highlighting the compound's versatility in forming various products (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties of related compounds have been characterized by various spectroscopic methods. Ekici et al. (2020) used techniques like FT-IR, UV–Vis, NMR, and X-ray diffraction to characterize a similar compound, providing insights into its physical attributes (Ekici, Demircioğlu, Ersanli, & Cukurovalı, 2020).

Chemical Properties Analysis

The chemical properties of N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide and its derivatives are diverse and complex. Studies like those of Wagner, Vieweg, and Leistner (1993) provide insight into the compound's reactivity and potential for forming various chemical structures (Wagner, Vieweg, & Leistner, 1993).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-19-17(16-14-4-3-5-15(14)24-18(16)20-10)23-13-8-6-12(7-9-13)21-11(2)22/h6-9H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYPWSJCBSZHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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